5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine
Overview
Description
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine: is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₆BrN₃. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 5-bromo-2,3-dihydroimidazo[1,2-a]pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in its biological activities. For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
Given its broad range of biological activities, it is likely that multiple pathways are affected, leading to downstream effects that contribute to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its wide range of biological activities. For example, its antimicrobial activity could result from the disruption of microbial cell wall synthesis, while its antitumor activity could be due to the inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to exhibit kinase inhibitory activity, which is crucial in regulating cell signaling pathways . The compound’s interaction with kinases suggests its potential as a therapeutic agent in diseases where kinase activity is dysregulated, such as cancer.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it affects gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, inhibiting their activity. This inhibition can lead to the suppression of downstream signaling pathways that are essential for cell growth and survival . Furthermore, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily involves oxidation and conjugation reactions, which facilitate its excretion from the body. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biological effects. The distribution pattern of the compound is essential for understanding its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with DNA and transcription factors, thereby modulating gene expression. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of transition-metal-free strategies and efficient cyclization techniques are preferred for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
Chemistry: 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology and Medicine: This compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the design and synthesis of potential therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable building block for various applications .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Known for its wide range of biological activities and applications in medicinal chemistry.
Imidazo[1,2-a]quinoxaline: Exhibits significant therapeutic potential and is used in the synthesis of various bioactive molecules.
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocycle with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness: 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine stands out due to its unique bromine substitution, which enhances its reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound for both research and industrial applications .
Properties
IUPAC Name |
5-bromo-2,3-dihydroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c7-5-3-8-4-6-9-1-2-10(5)6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHNRLHPLKAZOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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